(-)-N-(1-Cyano-1-vanillylethyl)acetamide
CAS No.: 14818-98-5
Cat. No.: VC20992619
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14818-98-5 |
---|---|
Molecular Formula | C13H16N2O3 |
Molecular Weight | 248.28 g/mol |
IUPAC Name | N-[2-cyano-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]acetamide |
Standard InChI | InChI=1S/C13H16N2O3/c1-9(16)15-13(2,8-14)7-10-4-5-11(17)12(6-10)18-3/h4-6,17H,7H2,1-3H3,(H,15,16) |
Standard InChI Key | LWNXUHPNXYVCQA-UHFFFAOYSA-N |
SMILES | CC(=O)NC(C)(CC1=CC(=C(C=C1)O)OC)C#N |
Canonical SMILES | CC(=O)NC(C)(CC1=CC(=C(C=C1)O)OC)C#N |
Introduction
(-)-N-(1-Cyano-1-vanillylethyl)acetamide is an organic compound with a unique molecular structure that includes a cyano group and a vanillyl moiety. Its molecular formula is C13H16N2O3, and it has a molar mass of approximately 248.28 g/mol . This compound is derived from vanillin, a naturally occurring flavor compound found in vanilla beans. The presence of the cyano group and the acetamide functionality suggests its utility in synthetic organic chemistry and medicinal chemistry.
Synthesis Methods
The synthesis of (-)-N-(1-Cyano-1-vanillylethyl)acetamide typically involves multi-step organic reactions:
One common approach involves the reaction of vanillin derivatives with cyanoacetic acid followed by acetamide formation. These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
Biological Activities
(-)-N-(1-Cyano-1-vanillylethyl)acetamide has been studied for its potential biological activities:
Interaction with Pain Receptors
The presence of the vanillyl component suggests possible interactions with the vanilloid receptor (TRPV1), which is involved in pain perception and thermoregulation .
Neurotransmitter Systems Influence
It may influence neurotransmitter systems, contributing to its analgesic effects.
Potential Applications
Given its unique structure and biological activity, (-)-N-(1-Cyano-1-vanillylethyl)acetamide has several potential applications:
Pharmacology
Its structural similarity to other biologically active molecules makes it interesting for pharmacological research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume